molecular formula C15H11F3N2O B13552283 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13552283
M. Wt: 292.26 g/mol
InChI Key: KJGSMBYKAQHDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:

These compounds share the benzimidazole core and the trifluoromethyl group but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Density1.366 ± 0.06 g/cm³
pKa11.47 ± 0.30 (predicted)

These properties contribute to its stability and lipophilicity, enhancing its suitability for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which may modulate their activities. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Receptor Modulation : It interacts with receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to anti-inflammatory effects .

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives with specific substitutions can selectively inhibit COX-2 over COX-1, demonstrating potential for developing anti-inflammatory drugs with fewer side effects . The structure–activity relationship (SAR) analysis highlights the importance of the NH moiety in enhancing anti-inflammatory activity.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : Compounds similar to this benzimidazole have shown effectiveness in inhibiting the growth of cancer cell lines, including breast cancer (MDA-MB-231) and others .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives with promising results:

  • Study on COX Inhibition : A compound structurally similar to this compound showed a selectivity ratio of over 470-fold for COX-2 compared to COX-1, indicating strong potential for anti-inflammatory applications .
  • Anticancer Activity Assessment : Research demonstrated that certain benzimidazole derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells, suggesting their potential as novel anticancer agents .

Q & A

Q. Basic: What are common synthetic routes for 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one?

Answer:
The synthesis typically involves:

  • Reductive amination : Reacting halogenated benzimidazolone scaffolds (e.g., 5-trifluoromethyl derivatives) with benzylamines under catalytic hydrogenation or sodium cyanoborohydride conditions .
  • Alkylation : Substituting the imidazolone nitrogen with benzyl groups using alkyl halides (e.g., benzyl bromide) in the presence of a base like K₂CO₃ or tetrabutylammonium bromide .
  • Cyclization : Starting from o-phenylenediamine derivatives, cyclizing with trifluoromethyl-containing carbonyl reagents (e.g., trifluoroacetic anhydride) under acidic conditions .
    Key intermediates are purified via preparative HPLC (>98% purity) , and structures are confirmed using 1^1H/13^13C NMR and HRMS .

Q. Advanced: How can structural modifications optimize isoform selectivity (e.g., PLD1 vs. PLD2 inhibition)?

Answer:
Bioisosteric replacement and substituent positioning are critical:

  • Scaffold modification : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifts selectivity toward PLD2 (10–40-fold difference in IC₅₀) .
  • Halogenation : Introducing 5-F, 5-Cl, or 5-Br substituents enhances PLD1 inhibition but reduces PLD2 activity. The (S)-methyl group on ethylenediamine linkers further amplifies PLD1 selectivity .
  • SAR studies : Parallel synthesis libraries and in vitro assays (e.g., MTT for cytotoxicity) validate selectivity trends .

Q. Basic: What analytical techniques are used to characterize this compound?

Answer:

  • Spectroscopy : 1^1H/13^13C NMR for substituent identification (e.g., benzyl protons at δ 4.60–5.13 ppm) , IR for carbonyl (C=O) stretches (~1700 cm⁻¹), and HRMS for molecular weight confirmation .
  • Chromatography : HPLC for purity assessment (>98%) and reverse-phase columns for separation of regioisomers .
  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., dihedral angles between benzyl and imidazolone planes) .

Q. Advanced: How can computational methods aid in predicting biological activity?

Answer:

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G* to assess electronic properties (e.g., trifluoromethyl’s electron-withdrawing effects) and HOMO-LUMO gaps for reactivity prediction .
  • Molecular docking : Simulate binding to targets like PLD1 or DYRK1A using AutoDock or Schrödinger Suite. For example, hydrophobic interactions between the trifluoromethyl group and PLD1’s catalytic pocket improve binding affinity .
  • MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. Basic: What biological activities are associated with this compound?

Answer:

  • Antitumor activity : Derivatives inhibit A549 (lung), HCC1937 (breast), and MDA-MB-468 (breast) cell lines (IC₅₀ = 2.6–10 μM) via apoptosis induction, confirmed by flow cytometry .
  • Enzyme inhibition : Potent inhibition of phospholipase D (PLD1 IC₅₀ < 1 μM) and kynurenine aminotransferase II (KAT II), modulating cancer invasiveness and neurotransmitter pathways .
  • Antimicrobial potential : Limited activity against Gram-positive bacteria (MIC = 32–64 μg/mL) via membrane disruption .

Q. Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

  • Systematic SAR : Compare substituent effects (e.g., 5-CF₃ vs. 5-Cl) across cell lines. For example, 5-CF₃ enhances PLD1 inhibition but reduces cytotoxicity in HCC1937 cells .
  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and exposure time (24–72 hours) to minimize variability .
  • Orthogonal validation : Confirm PLD inhibition via both radiometric (e.g., choline release) and fluorogenic assays .

Q. Basic: How is crystallographic data utilized in structural analysis?

Answer:

  • Planarity assessment : X-ray structures reveal fused benzimidazolone rings with deviations <0.02 Å, critical for π-π stacking in enzyme active sites .
  • Hydrogen bonding : N–H⋯O interactions form inversion dimers in crystals, influencing solubility and crystallinity .
  • Substituent orientation : Dihedral angles (e.g., 82.9° between benzyl and imidazolone planes) guide conformational studies for drug design .

Q. Advanced: What strategies improve metabolic stability in vivo?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C–H) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as esters or carbonates to enhance bioavailability .
  • Metabolite identification : LC-MS/MS detects major metabolites (e.g., 5-chloro-1-(piperidin-4-yl) derivatives) to guide structural hardening .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

3-benzyl-6-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)

InChI Key

KJGSMBYKAQHDEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.